REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.O[C:7]1[CH:12]=[CH:11][N:10]=[CH:9][C:8]=1[N+:13]([O-:15])=[O:14]>>[Cl:3][C:7]1[CH:12]=[CH:11][N:10]=[CH:9][C:8]=1[N+:13]([O-:15])=[O:14]
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Name
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|
Quantity
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25 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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7 g
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Type
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reactant
|
Smiles
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OC1=C(C=NC=C1)[N+](=O)[O-]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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followed by reaction at 80° to 90° C. for 1.5 hours
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Duration
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1.5 h
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Type
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CUSTOM
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Details
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Phosphorus oxychloride was removed by distillation
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Type
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ADDITION
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Details
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About 100 g of ice was added to the residue, and 28% aqueous ammonia
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Type
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ADDITION
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Details
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was added dropwise
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Type
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ADDITION
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Details
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Then, 100 ml of water was added
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Type
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EXTRACTION
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Details
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the aqueous mixture was extracted three times with 200 ml of dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The resulting dichloromethane layer was dried
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Type
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CUSTOM
|
Details
|
dichloromethane was removed by distillation under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
ClC1=C(C=NC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.75 g | |
YIELD: PERCENTYIELD | 97.8% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |